Sodium prolinate
Description
Contextualization of Amino Acid Salts in Modern Chemical Sciences
Amino acid salts represent a significant class of organic compounds that have garnered substantial interest across numerous scientific disciplines. Beyond their fundamental biological roles as the building blocks of proteins, these salts are extensively utilized in materials science, pharmaceutical development, and physical research. ull.esneu.edu The unique zwitterionic nature of amino acids, possessing both a deprotonated carboxyl group and a protonated amino group, allows them to form a diverse array of salts with various cations and anions. researchgate.net This structural versatility is key to their wide-ranging applications.
In materials science, amino acid salts are investigated for their potential in creating novel materials with specific functionalities, such as ferroelectrics and non-linear optical materials. ull.esneu.eduresearchgate.net In the pharmaceutical industry, they are employed as components in drug formulations and as nutrients or flavor enhancers. ull.esneu.edu The formation of salts can significantly alter the physicochemical properties of the parent amino acid, including solubility, stability, and crystal structure, which are critical factors for both material and pharmaceutical applications. researchgate.net Furthermore, recent studies have explored how salts can influence the behavior of amino acids at interfaces, such as the air-water interface, which has implications for atmospheric chemistry and aerosol science. acs.org The study of amino acid salts, therefore, provides a rich field for discovering new materials and understanding fundamental chemical and physical processes. ull.es
Historical Evolution of Proline and Prolinate-Based Catalysis and Ligand Design
The history of proline and its derivatives in chemical synthesis is deeply rooted in the development of organocatalysis. Proline, a unique secondary amino acid, emerged as a remarkably effective catalyst for asymmetric reactions, a discovery that marked a turning point in the field. longdom.org The origins of proline catalysis can be traced back to the early 1970s with the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an intramolecular aldol (B89426) reaction used in the synthesis of steroids. wikipedia.orgwikipedia.org This pioneering work, conducted by industrial research groups at Schering AG and Hoffmann-La Roche, demonstrated that a simple, naturally occurring chiral molecule could induce high enantioselectivity in a chemical transformation. wikipedia.orgwikipedia.org
The catalytic power of proline lies in its ability to form a nucleophilic enamine intermediate with carbonyl compounds, a mechanism that was later elucidated and expanded upon by researchers such as Barbas and List, who applied it to intermolecular reactions. wikipedia.orgscripps.edu This broadened the scope of proline-catalyzed reactions to include Mannich, Michael, and amination reactions. wikipedia.org
The deprotonated form of proline, the prolinate anion, is central to the formation of sodium prolinate. This salt has found utility not just as a base but also as a versatile ligand in coordination chemistry. Research has shown that this compound can act as a secondary ligand in the synthesis of mixed ligand complexes with various transition metals. chemmethod.comchemmethod.com In these complexes, the prolinate anion can coordinate to the metal center, influencing the geometry and reactivity of the resulting compound. chemmethod.commdpi.com For example, it has been used to synthesize complexes with copper, manganese, and other metals, where it acts as a monodentate or bidentate ligand. chemmethod.commdpi.com This evolution from a simple organocatalyst to a key component in sophisticated ligand design highlights the enduring importance of proline and its salts in modern synthetic chemistry.
Current Research Paradigms and Emerging Challenges Pertaining to this compound Chemistry
Current research on this compound is diverse, spanning applications from environmental science to materials chemistry and pharmaceuticals. One of the most prominent areas of investigation is its use as a solvent for carbon dioxide (CO2) capture. acs.orgacs.org Aqueous solutions of sodium L-prolinate have been identified as promising absorbents for CO2, with studies focusing on their physicochemical properties such as density, viscosity, and refractive index at various concentrations and temperatures to optimize the capture process. acs.orgacs.orgresearchgate.net Research indicates that sodium L-prolinate has a higher CO2 loading capacity compared to conventional solvents like monoethanolamine (MEA). researchgate.net
In materials and coordination chemistry, this compound is utilized as a ligand for the synthesis of novel molecular structures. It is a component in mixed ligand complexes, where it coordinates with metal ions to form structures with specific catalytic or biological properties. chemmethod.comchemmethod.com Furthermore, a fluorous derivative of sodium L-prolinate has been shown to act as a low molecular weight gelator, capable of forming nano-helical fibers that gel perfluorocarbons. researchgate.net In the pharmaceutical field, this compound has been used to create a salt cocrystal with the drug diclofenac (B195802), resulting in a new solid phase with superior solubility and dissolution rates compared to the parent drug salt. mdpi.com
Despite these advances, challenges remain. A significant challenge lies in fully understanding and predicting the behavior of this compound in complex systems. For instance, the interaction between sodium ions and proline can be surprisingly complex; studies have shown that the presence of a sodium ion can reverse the typical chiral preference observed in proline clusters in the gas phase. researchgate.net In the context of CO2 capture, optimizing the energy requirements for solvent regeneration is an ongoing challenge. For applications in materials and pharmaceuticals, achieving precise control over crystallization and polymorphism is crucial for obtaining desired properties and ensuring stability. mdpi.com Theoretical approaches, such as Density Functional Theory (DFT), are being employed to calculate and predict the reactivity and properties of this compound to address these challenges. orientjchem.org
Defined Research Objectives and Scope of Academic Inquiry for this compound
The academic inquiry into this compound is driven by a set of well-defined research objectives aimed at harnessing its unique properties for practical applications. The primary goals are to understand its fundamental chemical and physical behavior, to develop it as a functional material, and to optimize its performance in various chemical processes.
A major objective is the continued development of this compound as an efficient and environmentally benign solvent for post-combustion CO2 capture. researchgate.netresearchgate.net Research in this area focuses on comprehensively characterizing its physicochemical properties, determining its CO2 absorption capacity under various industrial conditions, and modeling its reaction kinetics. acs.orgresearchgate.net
In the realm of catalysis and materials science, the objective is to explore this compound's potential as a versatile ligand and building block. This includes synthesizing and characterizing new mixed ligand metal complexes and investigating their potential catalytic activities or biological functions. chemmethod.comchemmethod.com Another goal is the design of novel materials, such as organogels and salt cocrystals, by leveraging the self-assembly and coordination properties of this compound and its derivatives. researchgate.netmdpi.com
The scope of inquiry also extends to its role in pharmaceutical science, with the objective of improving the properties of active pharmaceutical ingredients (APIs). This involves studying the formation of this compound-API salt cocrystals to enhance solubility, stability, and bioavailability. mdpi.com
Underpinning all these applied objectives is a fundamental academic inquiry into the molecular-level properties of this compound. This includes theoretical studies using computational chemistry to understand its electronic structure, reactivity, and interactions with other molecules, as well as experimental studies on its behavior in complex environments. researchgate.netorientjchem.org This foundational knowledge is crucial for overcoming existing challenges and unlocking the full potential of this compound in chemical science.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes key chemical and physical properties of this compound based on available literature.
| Property | Value | Source |
| IUPAC Name | sodium;pyrrolidine-2-carboxylate | nih.gov |
| Molecular Formula | C₅H₈NNaO₂ | nih.gov |
| Molecular Weight | 137.11 g/mol | nih.gov |
| Canonical SMILES | C1CC(NC1)C(=O)[O-].[Na+] | nih.gov |
| Synthesis | Deprotonation of L-Proline with Sodium Hydroxide (B78521) | chemmethod.comchemmethod.com |
| Aqueous Solution Density | Increases with concentration, decreases with temperature | acs.orgacs.org |
| Aqueous Solution Viscosity | Increases with concentration, decreases with temperature | acs.orgacs.org |
| Aqueous Solution Refractive Index | Increases with concentration, decreases with temperature | acs.orgacs.org |
Table 2: Summary of Research Findings and Applications for this compound
This table outlines the primary areas of research and documented applications for this compound.
| Research Area | Key Findings and Applications | Source(s) |
| Environmental Chemistry | Acts as an effective absorbent for CO₂ capture from flue gases, showing higher loading capacity than some traditional amines. | acs.orgacs.orgresearchgate.netresearchgate.net |
| Coordination Chemistry | Serves as a primary or secondary ligand in the synthesis of mixed ligand complexes with various metal ions (e.g., Cu(II), Mn(II), Co(II)). | chemmethod.comchemmethod.com |
| Materials Science | A fluorous derivative functions as a low molecular weight gelator for perfluorocarbons. | researchgate.net |
| Pharmaceutical Science | Forms a salt cocrystal with diclofenac, significantly improving the drug's aqueous solubility and dissolution rate. | mdpi.com |
| Catalysis | Used in proline-catalyzed aldol reactions, where surfactants can enhance its effectiveness in aqueous media. | uniroma1.it |
| Theoretical Chemistry | Investigated using DFT to determine global reactivity descriptors, hydration free energies, and other molecular properties. | orientjchem.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTQWXGMRNLXQC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Sodium Prolinate and Prolinate Derived Species
Methodologies for Direct Synthesis of Sodium Prolinate
The direct synthesis of this compound is fundamentally an acid-base neutralization reaction. L-proline, a cyclic secondary amino acid, reacts with a suitable sodium base to yield the corresponding sodium salt. While seemingly straightforward, the optimization of this process is crucial for achieving high yield and purity, which are critical for its subsequent applications.
Optimized Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound typically involves the reaction of L-proline with sodium hydroxide (B78521). Key parameters that are optimized to enhance yield and purity include temperature, pH, stoichiometry, and the choice of solvent.
The reaction is generally performed in an aqueous medium where L-proline is dissolved, followed by the controlled addition of a sodium hydroxide solution. Maintaining the pH within a specific range, for instance between 10.5 and 11.5, is crucial for driving the reaction to completion while minimizing potential side reactions. Temperature control is another critical factor; some procedures advocate for temperatures below 12°C to suppress the formation of byproducts, whereas other protocols suggest that temperatures between 40°C and 50°C can shorten the reaction time without compromising the product's integrity.
Purification of the resulting this compound often involves crystallization. After the reaction, the solution is typically concentrated to induce precipitation of the this compound salt. The purity of the final product can be assessed by various analytical techniques, and if necessary, recrystallization can be performed to remove any remaining impurities.
| Parameter | Optimized Condition | Rationale |
| Reactants | L-proline, Sodium Hydroxide | Standard acid-base neutralization. |
| Solvent | Aqueous medium | Good solubility for reactants. |
| Temperature | 0°C to 50°C | Varies depending on the desired balance between reaction rate and impurity formation. |
| pH | 10.5 - 11.5 | Ensures complete deprotonation of the carboxylic acid group of proline. |
| Purification | Crystallization, Recrystallization | Effective for isolating the salt and achieving high purity. |
Exploration of Novel and Sustainable Solvent Systems in Synthesis
In line with the principles of green chemistry, there is a growing interest in employing sustainable and environmentally benign solvent systems for chemical syntheses. For reactions involving proline and its salts, deep eutectic solvents (DESs) have emerged as a promising alternative to conventional volatile organic solvents.
L-proline itself can be a component of natural deep eutectic solvents (NaDES). For instance, a mixture of L-proline and glycerol (B35011) in a 1:2 molar ratio forms a DES that can act as both the solvent and a catalyst in certain reactions. mdpi.com Similarly, choline (B1196258) prolinate has been used as a hydrogen bond acceptor with ethylene (B1197577) glycol as a hydrogen bond donor to create DESs capable of capturing CO2. mdpi.com These proline-based DESs are attractive due to their low volatility, non-flammability, biodegradability, and the potential for recyclability. mdpi.combeilstein-journals.org The use of such solvent systems in the synthesis of this compound and its derivatives can significantly reduce the environmental footprint of the process.
Enantioselective and Stereocontrolled Synthesis of Prolinate Derivatives
The chiral nature of proline is one of its most valuable attributes, making it a cornerstone in asymmetric synthesis. The development of methods for the enantioselective and stereocontrolled synthesis of prolinate derivatives is essential for producing compounds with specific biological activities or catalytic properties.
Chiral Resolution Techniques for Prolinate Precursors
Chiral resolution is a key technique for separating enantiomers from a racemic mixture. In the context of prolinate derivatives, this can be applied to proline precursors to obtain the desired stereoisomer. One intriguing approach is the use of L-proline itself as a chiral resolving agent. It has been demonstrated that L-proline can resolve both R- and S-enantiomers of mandelic acid from a racemic mixture by forming diastereomeric cocrystals with different stoichiometries. rsc.org This principle can be extended to the resolution of racemic precursors of proline.
Another powerful technique is enzymatic resolution. For example, the kinetic resolution of racemic N-carbamoyl and N-Boc proline esters can be achieved using enzymes like subtilisin or lipase (B570770) B from Candida antarctica. These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer with high enantiomeric excess.
Asymmetric Induction in Prolinate-Incorporated Structural Architectures
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral feature within the substrate, reagent, or catalyst. Proline and its derivatives are renowned for their ability to act as organocatalysts that induce high levels of stereocontrol in a variety of chemical transformations. wikipedia.org
The rigid cyclic structure of the prolinate moiety plays a crucial role in creating a well-defined chiral environment in the transition state of a reaction. This is exemplified in the proline-catalyzed asymmetric aldol (B89426) and Mannich reactions, where the enamine intermediate formed from proline and a carbonyl compound directs the approach of the electrophile, leading to the formation of the product with high enantioselectivity. libretexts.org When prolinate is incorporated into a larger molecular architecture, its inherent chirality can similarly influence the stereochemical outcome of subsequent reactions on that molecule. This principle is widely exploited in the synthesis of complex natural products and pharmaceuticals. Proline can also be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective transformation and is subsequently removed. nih.gov
Preparation of Functionalized this compound Analogs and Hybrid Materials
The functionalization of this compound and the creation of hybrid materials incorporating this moiety open up new avenues for applications in materials science and medicinal chemistry. By introducing specific functional groups or integrating prolinate into larger systems, materials with tailored properties can be designed.
A notable example of a functionalized analog is a fluorous sodium L-prolinate derivative. rsc.org Such compounds, which contain a perfluorinated chain, can self-assemble in perfluorocarbons to form gels, demonstrating the potential for creating novel soft materials. The synthesis of these analogs typically involves modifying the proline ring or the amine group before the final salt formation. The palladium-catalyzed C-H functionalization at the 3-position of proline derivatives is a powerful method for introducing aryl or vinyl substituents with high stereospecificity, leading to cis-2,3-disubstituted pyrrolidines. acs.org
Synthesis of Prolinate-Based Ionic Liquids and Deep Eutectic Solvents
The development of L-proline-based ionic liquids (ILs) and deep eutectic solvents (DES) has emerged as a significant area of research, driven by the quest for greener and more sustainable chemical processes. mdpi.com These solvents leverage the unique chiral and catalytic properties of the proline moiety, offering potential applications in asymmetric synthesis and other catalytic transformations. mdpi.comresearchgate.net The synthesis strategies for these materials are typically straightforward, aiming for high purity and yield while avoiding common contaminants like halide ions. mdpi.com
A prevalent method for synthesizing prolinate-based ILs is the acid-base neutralization reaction. mdpi.com This approach involves reacting a suitable hydroxide source with L-proline. For instance, the ionic liquid 2-hydroxy-N,N,N-trimethylethanaminium (L)-pyrrolidine-2-carboxylate, also known as choline prolinate, is synthesized by reacting choline hydroxide with L-proline in methanol (B129727). The mixture is stirred at room temperature, and after evaporation of the resulting water and solvent, the final product is obtained as a viscous liquid in quantitative yield. mdpi.com Another strategy employs an anion-exchange resin to first generate the hydroxide of a desired cation, which is then neutralized with L-proline. This method was used to prepare trihexyl(tetradecyl)phosphonium prolinate by first converting the corresponding phosphonium (B103445) chloride to its hydroxide form using an Amberlite resin, followed by neutralization with L-proline in methanol. mdpi.com This technique is advantageous as it circumvents halide contamination, a common issue with traditional anion metathesis methods. mdpi.com
Deep eutectic solvents (DES) are synthesized by simply mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) at moderate temperatures until a homogeneous liquid is formed. mdpi.combeilstein-journals.org L-proline can act as either the HBA or HBD. For example, a DES system was synthesized using choline prolinate ([Ch][Pro]) as the HBA and ethylene glycol (EG) as the HBD. The components were mixed in various molar ratios (e.g., 1:2, 1:3, 1:4) and stirred at 70 °C to form the DES. mdpi.com Similarly, natural deep eutectic solvents (NaDES) have been prepared by heating and stirring L-proline with compounds like glycerol. mdpi.comscilit.com For instance, an L-proline/glycerol NaDES with a 1:2 molar ratio was prepared by stirring the mixture at 60 °C until a clear liquid was formed. mdpi.com Hydrophobic DESs have also been developed by combining L-proline with long-chain carboxylic acids like hexanoic acid, octanoic acid, and decanoic acid. acs.org
Table 1: Synthesis of Prolinate-Based Ionic Liquids
| Cation | Anion | Synthetic Method | Key Features | Reference |
|---|---|---|---|---|
| Choline | Prolinate | Acid-Base Neutralization (Choline Hydroxide + L-proline) | Simple, quantitative yield. | mdpi.com |
| Trihexyl(tetradecyl)phosphonium | Prolinate | Anion-Exchange Resin followed by Neutralization | Avoids halide contamination. | mdpi.com |
Table 2: Synthesis of Prolinate-Based Deep Eutectic Solvents (DES)
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Synthetic Method | Reference |
|---|---|---|---|---|
| Choline Prolinate | Ethylene Glycol | 1:2, 1:3, 1:4 | Mixing and heating at 70 °C. | mdpi.com |
| L-proline | Glycerol | 1:2 | Mixing and heating at 60 °C. | mdpi.comscilit.com |
| L-proline | Decanoic Acid | 1:4.2 | Mixing and heating at 40 °C. | acs.org |
Integration of Prolinate Moieties into Nanomaterials and Supported Catalysts
To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant research has been dedicated to immobilizing proline and its derivatives onto solid supports. nih.govbenthamdirect.com This heterogenization creates robust and recyclable catalytic systems that are beneficial for large-scale industrial applications. benthamdirect.comresearchgate.net The supports range from inorganic materials like silica (B1680970) and magnetic nanoparticles to organic polymers. ingentaconnect.comnih.gov
One direct approach involves grafting proline onto a support material. For example, trans-4-hydroxy-L-proline has been grafted onto silica supports in a single step by reacting it with chloropropyl-functionalized silica. rsc.org This method avoids the need for protecting groups on the amine and carboxylic acid functionalities of proline, making the synthesis more efficient. The resulting catalysts demonstrated higher activity and enantioselectivity in asymmetric aldol reactions compared to catalysts prepared using more complex protection/deprotection routes. rsc.org
Nanomaterials serve as excellent platforms for supporting prolinate catalysts due to their high surface-area-to-volume ratio. Proline-based moieties have been successfully immobilized on magnetic nanoparticles, which allows for easy separation and recovery of the catalyst using an external magnet. nih.gov In one study, proline-functionalized poly(methyl methacrylate) (PMMA) hybrid nanoparticles encapsulating a magnetic core were prepared via solution polymerization. These nanocatalysts were highly effective and recyclable for aldol reactions in aqueous conditions. nih.gov Another advanced strategy involves the use of gold nanoparticles (GNPs) decorated with graphene quantum dots (GQDs) and poly-L-cysteine to create a multilayer film for electrochemical sensing of L-proline, demonstrating the integration of proline derivatives into complex nano-architectures. nih.gov
Polymer-supported proline catalysts represent another major class of these materials. benthamdirect.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to synthesize well-defined copolymers of styrene (B11656) and a styrene monomer functionalized with L-proline. nih.gov After deprotection, these copolymers self-assemble in solution, forming nanostructures that act as supported catalysts. These polymeric catalysts retained high activity and selectivity in aldol condensations, comparable to unsupported L-proline, but with the significant advantage of being recyclable with minimal loss of performance. nih.gov Another method involves creating a heterogeneous catalyst system through strong noncovalent interactions between a polymer ionic liquid (PIL) and L-proline, which has shown high stability and reusability over multiple cycles. researchgate.net
Table 3: Examples of Prolinate Integration into Supported Systems
| Support Material | Proline Derivative | Integration Method | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| Silica | trans-4-hydroxy-L-proline | Single-step grafting via reaction with chloropropyl tethers. | Asymmetric aldol reactions. | More active and enantioselective than catalysts made with protection/deprotection methods. | rsc.org |
| Magnetic Nanoparticles (encapsulated in PMMA) | L-proline | Solution polymerization to form functionalized hybrid nanoparticles. | Asymmetric aldol reactions in water. | High diastereoselective catalytic activity and magnetic recyclability. | nih.gov |
| Polystyrene Copolymers | L-proline functionalized styrene | Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. | Aldol condensation. | Supported system is recyclable and maintains activity and selectivity. | nih.gov |
Mechanistic and Kinetic Investigations of Sodium Prolinate in Catalytic Transformations
Sodium Prolinate in Asymmetric Organocatalysis
Asymmetric organocatalysis has become a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. mdpi.comresearchgate.net this compound has demonstrated considerable potential in this field, particularly in reactions proceeding through enamine and iminium ion intermediates.
Elucidation of Enamine and Iminium Catalysis Mechanisms (e.g., Aldol (B89426), Michael, Mannich Reactions)
The catalytic activity of proline and its derivatives, including this compound, in reactions such as aldol, Michael, and Mannich reactions is primarily attributed to their ability to form key enamine and iminium ion intermediates with carbonyl compounds. researchgate.netresearchgate.netuni-koeln.de The secondary amine of the prolinate reacts with a ketone or aldehyde to form an enamine, which is a more potent nucleophile than the corresponding enol or enolate. youtube.commasterorganicchemistry.com This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction.
In the case of the Mannich reaction, theoretical studies have shown that the stereochemistry of the final β-amino carbonyl compounds is heavily influenced by the conformation of the enamine intermediate. researchgate.net The sodium cation in this compound can play a crucial role in the transition state, analogous to the proton of proline's carboxylic acid, thereby influencing the stereochemical outcome. acs.org This has been observed in asymmetric Mannich reactions conducted in the presence of water, where the sodium salt of siloxyproline proved to be an effective catalyst for reactions involving α-imino glyoxylate. acs.org
The general mechanism for proline-catalyzed reactions involves the formation of an enamine, which then adds to an electrophile. researchgate.netnobelprize.org The resulting intermediate is then hydrolyzed to regenerate the catalyst and furnish the final product. masterorganicchemistry.com Kinetic isotope effect studies have suggested that in some cases, the C-C bond formation is not the rate-determining step, but rather the formation of the enamine or a preceding hemiaminal intermediate. uni-koeln.de
The following table summarizes the key mechanistic aspects of this compound in these transformations:
| Reaction Type | Key Intermediate(s) | Role of this compound | Key Mechanistic Insights |
| Aldol Reaction | Enamine, Iminium ion | Forms enamine with ketone/aldehyde donor. | The sodium ion can influence the transition state geometry, affecting stereoselectivity. acs.orgwikipedia.org |
| Michael Addition | Enamine | Forms enamine with the donor molecule. | The nucleophilicity of the enamine is crucial for the conjugate addition. researchgate.net |
| Mannich Reaction | Enamine, Iminium ion | Catalyzes the reaction by forming an enamine with the ketone. researchgate.net | The conformation of the enamine intermediate dictates the stereochemical outcome of the product. researchgate.net |
Catalytic Activity and Stereoselectivity in Cycloaddition Reactions (e.g., Tetrazole Synthesis)
This compound and its parent compound, L-proline, have been effectively utilized as organocatalysts in [3+2] cycloaddition reactions for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide (B81097). researchgate.netorganic-chemistry.orgthieme-connect.com This method presents an environmentally friendly and cost-effective alternative to traditional Lewis acid-catalyzed approaches. researchgate.netthieme-connect.com The reaction is believed to proceed through the activation of the nitrile by the catalyst.
The L-proline-catalyzed synthesis of tetrazoles is notable for its high yields, short reaction times, and simple experimental procedures. researchgate.netthieme-connect.com The protocol is applicable to a wide range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides. organic-chemistry.orgorganic-chemistry.org
In a model reaction between benzonitrile (B105546) and sodium azide to form 5-phenyl-1H-tetrazole, the catalytic activity of L-proline was optimized. thieme-connect.com The optimized conditions involved using L-proline in DMF at 110 °C for 1 hour. thieme-connect.com The broad substrate scope under these conditions highlights the versatility of this catalytic system. thieme-connect.com
The following table presents data on the L-proline catalyzed synthesis of various 5-substituted 1H-tetrazoles, demonstrating the efficiency of this method.
| Entry | Nitrile | Product | Time (h) | Yield (%) |
| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 1 | 98 |
| 2 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 1 | 96 |
| 3 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 1.5 | 95 |
| 4 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 1 | 97 |
| 5 | 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 0.5 | 99 |
| 6 | Acetonitrile (B52724) | 5-Methyl-1H-tetrazole | 2 | 85 |
| 7 | Phenylacetonitrile | 5-Benzyl-1H-tetrazole | 1.5 | 92 |
Data sourced from Bhagat & Telvekar, 2018. thieme-connect.com
Furthermore, proline-based catalysts have been employed in formal [3+3] cycloaddition reactions, leading to the formation of complex tricyclic imino alcohols with high diastereoselectivity. nih.gov In these reactions, proline catalyzes the transformation in a trifluoroethanol-water mixture. nih.gov
Influence of Solvent and Reaction Parameters on Catalytic Performance and Selectivity
The choice of solvent and other reaction parameters significantly impacts the catalytic performance and selectivity of proline and its derivatives. mdpi.comosti.gov Proline's poor solubility in many organic solvents often necessitates the use of highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile. mdpi.comresearchgate.net
Research has shown that water can have a profound effect on these reactions. While some reactions exhibit poor reactivity or stereocontrol in pure water, mixtures of water with organic solvents like methanol (B129727) have been found to be exceptionally effective. mdpi.comrsc.org The hydrophobic effect and hydrogen bonding network of water can influence reaction rates and selectivity. rsc.org For instance, in the proline-catalyzed aldol reaction, the presence of water can lead to the formation of a supramolecular aggregate involving the catalyst, solvent, and reactants, resulting in high yields and stereoselectivities. acs.org
The polarity of the solvent is a critical parameter that can affect the reaction rate, product yield, and even the reaction mechanism. mdpi.com In some cases, a less polar solvent can lead to higher enantioselectivity. acs.org For example, in an aldol reaction catalyzed by a modified proline, an increase in enantioselectivity was observed when moving from DMSO to THF. acs.org The addition of co-solvents can also play a significant role. For instance, the addition of chloroform (B151607) to a DMSO/acetone solvent system in an aldol reaction was found to accelerate the reaction and improve the enantiomeric ratio. acs.org
The effect of various solvents on a model proline-catalyzed aldol reaction is illustrated in the table below:
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (%) (anti) |
| 1 | DMSO | 68 | 95:5 | 93 |
| 2 | DMF | 52 | 94:6 | 91 |
| 3 | Acetonitrile | 45 | 92:8 | 88 |
| 4 | Methanol | 75 | 70:30 | 65 |
| 5 | Water | 20 | - | - |
| 6 | Methanol/Water (1:1) | 85 | 90:10 | 85 |
Illustrative data based on general findings in the literature. mdpi.comresearchgate.netacs.org
This compound as a Ligand in Metal-Mediated Catalysis
Beyond its role in organocatalysis, this compound and related proline derivatives serve as crucial chiral ligands in metal-mediated catalysis. researchgate.netuni-regensburg.de The bifunctional nature of the prolinate, possessing both a secondary amine and a carboxylate group, allows it to act as a bidentate ligand, forming stable and catalytically active metal complexes. researchgate.netuni-regensburg.de
Design and Synthesis of Chiral Prolinate-Based Ligands
The modular nature of proline has inspired the design and synthesis of a wide array of chiral ligands for various metal-catalyzed asymmetric reactions. koreascience.kracs.org These ligands often incorporate the proline scaffold combined with other functional groups to fine-tune their steric and electronic properties. bohrium.comnih.gov
For example, new binaphthyl-proline-based chiral ligands bearing imidazoline (B1206853) groups have been developed. acs.orgnih.gov These ligands combine the advantages of both the binaphthyl and proline skeletons and have been successfully applied in copper(I)-catalyzed enantioselective conjugate additions. acs.org The synthesis of these ligands typically involves the coupling of a binaphthyl derivative with a proline amide, followed by further functionalization. acs.org
Another approach involves the synthesis of chiral prolinamide compounds with pyridine-2,6-dicarboxylic acid moieties derived from L-proline. koreascience.kr These ligands have been studied for their catalytic properties in direct asymmetric aldol reactions. koreascience.kr Furthermore, chiral NADH analogs based on a proline template incorporating thiourea (B124793) and nicotinic acid moieties have been designed and synthesized for use as enantioselective reducing agents. tandfonline.com
Role in Asymmetric Reduction and Oxidation Reactions
Prolinate-based ligands have proven to be effective in a range of metal-catalyzed asymmetric reduction and oxidation reactions. frontiersin.org For instance, a sodium L-prolinate borane (B79455) complex has been used for the asymmetric reduction of a ketone to produce a cardiotonic agent with a 62% optical yield. researchgate.net
Iridium complexes with proline-based P,O ligands have shown high selectivity in the asymmetric hydrogenation of trisubstituted alkenes, including α,β-unsaturated carboxylic esters and ketones. researchgate.net These catalysts can achieve high enantioselectivities, sometimes surpassing those of other well-established ligand systems. researchgate.net
In the realm of asymmetric oxidation, peptide-based catalysts incorporating proline residues have been developed for the epoxidation of enals and enones. nih.gov The proline residue can operate via iminium catalysis to activate the substrate towards oxidation. nih.gov The stereochemical outcome of these reactions is often influenced by the secondary structure of the peptide ligand, such as β-turns or α-helices. nih.gov Moreover, the pH of the reaction medium can play a crucial role, with higher yields often observed under more basic conditions, though sometimes at the expense of enantioselectivity. nih.gov
The following table provides examples of the application of prolinate-based ligands in metal-catalyzed asymmetric reactions:
| Reaction Type | Metal | Ligand Type | Substrate | Product | Enantiomeric Excess (%) |
| Asymmetric Hydrogenation | Iridium | Proline-based P,O ligand | Trisubstituted alkene | Chiral alkane | Up to 99% |
| Asymmetric Reduction | Boron | Sodium L-prolinate | Ketone | Chiral alcohol | 62% |
| Asymmetric Epoxidation | - | Proline-containing peptide | Enal | Chiral epoxide | Up to 96:4 er |
| Asymmetric C-H Arylation | Palladium(II) | N-Boc-2-pentylproline | Acyclic methylene | Chiral arylated product | High |
Data compiled from various sources. researchgate.netresearchgate.netnih.govmdpi.com
Applications in Palladium-Catalyzed Cross-Coupling Reactions and Other Bond Formations
This compound, and its in situ-formed equivalent from L-proline and a base, serves as an effective ligand in various metal-catalyzed reactions, most notably in palladium-catalyzed cross-couplings. The use of amino acid-based ligands like prolinate is advantageous due to their low cost, environmental friendliness, and ability to operate in aqueous media.
A notable application is in the Heck reaction, a palladium-catalyzed method for C-C bond formation between aryl or vinyl halides and activated alkenes. organic-chemistry.org A complex of palladium with L-proline, Pd(L-proline)₂, has been demonstrated as an efficient catalyst for phosphine-free Heck reactions conducted in water. organic-chemistry.org This system leverages controlled microwave irradiation to achieve excellent product yields in short reaction times, minimizing environmental impact and operational hazards. organic-chemistry.org The general success of palladium catalysis in aqueous basic conditions, often essential for prolinate formation, has been well-documented, creating a favorable environment for such applications. organic-chemistry.org
Beyond palladium catalysis, the sodium salt of L-proline has been employed in copper-catalyzed reactions. For instance, it promotes the CuI-catalyzed Ullmann-type coupling reaction between aryl bromides and sodium methanesulfinate, facilitating the formation of aryl sulfones. capes.gov.br
This compound's role as a conjugate base of the organocatalyst L-proline is critical in other significant bond-forming reactions. In L-proline-catalyzed transformations such as the aldol condensation and Michael addition, the catalytic cycle proceeds through an enamine intermediate, which is formed by the reaction of the proline catalyst with a ketone or aldehyde. masterorganicchemistry.commdpi.com The deprotonated carboxylate group of the prolinate is believed to play a key role in stabilizing the transition state. wikipedia.orglongdom.org These reactions are fundamental for creating C-C bonds, as seen in the Robinson annulation, which involves sequential Michael addition and aldol condensation steps. vanderbilt.edu The efficiency and stereoselectivity of these proline-catalyzed reactions can be further enhanced by the presence of sodium salts, such as those on sodium-form nanocellulose, which has been shown to improve the performance of aldol reactions. mdpi.com
Kinetic Studies and Reaction Pathway Elucidation
Understanding the kinetics and reaction pathways of this compound-mediated reactions is crucial for optimizing conditions and expanding their synthetic utility. This is particularly evident in the field of carbon dioxide capture, where aqueous this compound solutions have emerged as highly efficient absorbents.
The kinetics of carbon dioxide (CO₂) absorption in aqueous solutions of this compound (NaPr) have been investigated using techniques such as the stopped-flow method. researchgate.netrti.org These studies reveal that aqueous NaPr reacts exceptionally fast with CO₂, significantly faster than the industrial standard, monoethanolamine (MEA). researchgate.netrti.org The reaction is first-order with respect to the amino acid salt concentration. researchgate.netrti.org
Kinetic investigations over a temperature range of 298–313 K have yielded specific reaction rate constants. The pseudo-first-order rate constant (k₀) and the second-order rate constant (k₂) quantify the reaction speed under different conditions. For instance, at 298 K, the second-order rate constant for this compound is substantially higher than that for other amino acid salts like sodium taurate. researchgate.net The reaction order with respect to the prolinate concentration has been found to be between 1.40 and 1.44. acs.org
The activation energy (Ea) for the reaction between CO₂ and aqueous this compound was determined to be 12 kJ mol⁻¹. researchgate.netrti.org This low activation energy is consistent with the observed high reaction rates. In comparison, the activation energy for the same reaction in a potassium carbonate solvent promoted by proline was found to be 18.0 kJ mol⁻¹, highlighting the influence of the solvent system on the reaction kinetics. unimelb.edu.au
Table 1: Kinetic Data for CO₂ Absorption by Aqueous this compound at 298 K Data sourced from Sodiq et al. (2014). researchgate.net
| Concentration of NaPr (mol m⁻³) | Pseudo-first-order Rate Constant (k₀, s⁻¹) | Second-order Rate Constant (k₂, m³ mol⁻¹ s⁻¹) |
|---|---|---|
| 4.0 | 154 | 38500 |
| 8.0 | 324 | 40500 |
| 12.0 | 504 | 42000 |
For the absorption of CO₂ by aqueous this compound, kinetic studies based on the zwitterion reaction mechanism indicate that the formation of the zwitterion intermediate is the rate-determining step. researchgate.netrti.org The subsequent deprotonation of this zwitterion by water or another base is comparatively instantaneous. researchgate.netrti.org
In organocatalytic reactions like the proline-catalyzed aldol reaction, the situation is different. Here, proline reacts with a carbonyl compound to form an enamine, which is the key nucleophilic intermediate. wikipedia.orgnih.gov Theoretical studies using density functional theory (DFT) have shown that the subsequent C-C bond-forming step, where the enamine attacks the electrophile (an aldehyde), is typically the rate-determining and stereocontrolling step. researchgate.net
Structural and Electronic Characterization of Sodium Prolinate and Its Coordination Complexes
Solid-State Structural Elucidation of Sodium Prolinate Compounds
The three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of this compound compounds.
X-ray crystallography has been instrumental in determining the precise atomic arrangement within crystals of prolinate compounds. A notable example is the structural elucidation of salt cocrystals of diclofenac (B195802) sodium and L-proline. mdpi.comnih.gov Researchers have identified and characterized two hydrated forms: a stable tetrahydrate (NDPT) and a metastable monohydrate (NDPM). mdpi.comnih.gov
Single-crystal X-ray diffraction (SCXRD) analysis revealed that the tetrahydrate form, diclofenac–sodium–proline–water (1:1:1:4), crystallizes in a monoclinic system with the space group P2₁. mdpi.com In this structure, the L-proline acts as a neutral coformer, and water molecules form bridges between the components. mdpi.comnih.gov The monohydrate form also presents a distinct crystal structure. mdpi.com
The coordination of proline with various metal ions has been extensively studied, revealing diverse structural motifs. researchgate.net L-proline can act as a versatile ligand, coordinating with metals in monodentate, bidentate, or bridging fashions. researchgate.net For instance, complexes with palladium(II) show a square planar geometry, where proline forms a five-membered chelate ring. researchgate.net In zinc(II) complexes, a distorted tetrahedral geometry is observed, with L-proline coordinating to the metal center. researchgate.net The study of L-proline doped sodium acid phthalate (B1215562) hemihydrate (SAPH) and L-proline sodium sulphate also provides insights into how the prolinate structure is incorporated into different crystal lattices. aip.orgscribd.com
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Diclofenac-Sodium-Proline Tetrahydrate (NDPT) | C₁₄H₁₀Cl₂NNaO₂·C₅H₉NO₂·4H₂O | Monoclinic | P2₁ | mdpi.com |
| Diclofenac-Sodium-Proline Monohydrate (NDPM) | C₁₄H₁₀Cl₂NNaO₂·C₅H₉NO₂·H₂O | Monoclinic | P2₁ | mdpi.comnih.gov |
| [Zn(l-proline)₂Br₂] | C₁₀H₁₈Br₂N₂O₄Zn | Orthorhombic | P2₁2₁2₁ | researchgate.net |
| [Ni(hfac)₂(IM-o-QN)] | C₂₄H₁₄F₁₂N₄NiO₅ | Triclinic | P-1 | scirp.org |
| [Zn(hfac)₂(IM-o-QN)] | C₂₄H₁₄F₁₂N₄O₅Zn | Monoclinic | C2/c | scirp.org |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant phenomenon in prolinate salts. nih.gov The study of diclofenac sodium with L-proline resulted in the discovery of two pseudopolymorphs, a tetrahydrate and a monohydrate form, which exhibit different stability. mdpi.comnih.gov
Crystal engineering principles are actively applied to design new crystalline materials with desired properties using prolinate salts. nih.govuni-duesseldorf.de A key area of investigation is the formation of ionic cocrystals. For example, extensive research on the cocrystallization of L-proline with lithium salts like lithium salicylate (B1505791) and lithium 4-methoxybenzoate (B1229959) has revealed the existence of multiple polymorphs. nih.govresearchgate.netacs.orgacs.org For the 1:1 ionic cocrystal of lithium 4-methoxybenzoate and L-proline, three different polymorphic forms (α, β, and γ) were identified by varying crystallization conditions. researchgate.netacs.org These polymorphs show different stabilities, with the metastable forms transforming into the most stable form under certain conditions, such as exposure to humidity. researchgate.netacs.org This ability to form various crystal structures is driven by the flexible coordination and hydrogen bonding capabilities of the proline molecule. nih.govrsc.orgul.ie
Spectroscopic Probing of Molecular Structure and Interactions
Spectroscopic techniques provide detailed information about the bonding, conformation, and dynamics of this compound at the molecular level.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, offering insights into chemical bonding and molecular conformation. epequip.comsapub.orgmpg.de In the study of diclofenac sodium-L-proline cocrystals, IR spectroscopy was essential for confirming the formation of the new solid phases by identifying characteristic vibrational bands of the components. mdpi.comnih.gov
Analyses of L-proline and its derivatives provide a reference for interpreting the spectra of prolinate salts. sid.irresearchgate.netresearchgate.net The vibrational spectra are characterized by bands corresponding to the functional groups of proline, such as the carboxylate group (COO⁻) and the secondary amine group within the pyrrolidine (B122466) ring. The coordination of the prolinate anion to a metal ion like sodium leads to shifts in the vibrational frequencies of these groups, particularly the carboxylate stretching bands, which is indicative of metal-ligand bond formation. ntu.edu.sgnih.gov For example, the FT-IR and Raman spectra of sodium salicylate have been analyzed to understand its coordination behavior. nih.gov
| Vibrational Mode | FT-IR Frequency | Raman Frequency | Reference |
|---|---|---|---|
| CH₂ Stretching (νCH₂) | 2956, 2938 | 2950, 2938, 2900 | sid.ir |
| CH₂ Scissoring (δCH₂) | 1446 | 1483, 1450 | sid.ir |
| CH₂ Wagging (ωCH₂) | - | 1358, 1350 | sid.ir |
| CH₂ Twisting (τCH₂) | 1320, 1189 | 1317, 1186 | sid.ir |
| CH₂ Rocking (ρCH₂) | 850, 799 | 850, 789 | sid.ir |
High-resolution NMR spectroscopy is a primary tool for studying the structure, dynamics, and chemical environment of molecules in solution. nih.govbruker.comd-nb.info For this compound, ¹³C NMR has been effectively used to monitor its behavior in aqueous solutions, for instance, during the chemical absorption of carbon dioxide. researchgate.net These studies can identify the different carbon environments within the prolinate anion and any new species formed upon reaction. researchgate.net
Studies on the L-proline zwitterion in solution have revealed significant conformational flexibility of the five-membered pyrrolidine ring. researchgate.netnih.govacs.org NMR data indicates the existence of two distinct, equally populated conformers in solution. nih.govacs.org This dynamic behavior is crucial for the biological and chemical activity of proline-containing molecules. acs.org Furthermore, ²³Na NMR can be employed for the quantitative analysis of sodium ions in solution, offering a direct method to determine the concentration of sodium in this compound samples with high specificity and accuracy, often comparable or superior to conventional methods like atomic absorption spectroscopy. researchgate.net
Mass spectrometry (MS) is a highly sensitive analytical technique used for molecular identification and structural elucidation based on the mass-to-charge ratio of ionized molecules and their fragments. In the context of prolinate derivatives, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used to study their fragmentation pathways. mdpi.comacs.org
Computational and Theoretical Modeling of Sodium Prolinate Systems
Density Functional Theory (DFT) Studies on Structure and Reactivity of Sodium Prolinate
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to this compound to understand its intrinsic properties.
Conformational Analysis and Energy Landscapes of the Prolinate Anion
The prolinate anion, the conjugate base of proline, possesses a characteristic pyrrolidine (B122466) ring that grants it significant conformational flexibility. This flexibility is critical to its function in various chemical and biological contexts. nih.gov DFT calculations have been instrumental in mapping the complex energy landscapes of the prolinate anion.
Studies combining DFT with other techniques like Raman optical activity (ROA) spectroscopy have revealed that the conformations of the prolinate anion, specifically the pyrrolidine ring torsions and carbonyl group twists, are sensitive to the surrounding environment. nih.gov The anion form (ProAN) exhibits distinct structural characteristics compared to its zwitterionic (ProZW) and cationic (ProCA) counterparts. nih.gov This environmental influence highlights that the properties of the prolinate anion are not static but are dynamically influenced by factors such as pH. nih.gov
The conformational analysis of L-proline and its derivatives using DFT, often in conjunction with experimental methods like NMR, has identified various stable conformers. acs.org For the prolinate anion, computational studies have explored its potential energy surface (PES). In some computational models, the zwitterionic form of proline, a precursor to the anion, is not a local minimum on the PES in the absence of water, indicating the crucial role of solvent in stabilizing certain conformations. mdpi.com The energy difference between canonical and zwitterionic forms is a key parameter in these studies. mdpi.com
Key Research Findings:
The pyrrolidine ring of the prolinate anion displays significant conformational flexibility. nih.gov
DFT calculations, in agreement with experimental data, show that the torsional angles of the ring and the orientation of the carboxylate group differ in the anionic form compared to the zwitterionic and cationic forms. nih.gov
The surrounding environment, particularly the presence of solvents, plays a critical role in determining the stable conformations of the prolinate anion. mdpi.com
Computational Prediction of Reaction Mechanisms and Transition State Characterization
DFT is a cornerstone for elucidating reaction mechanisms involving this compound, particularly in catalysis where proline and its salts are widely used. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. researchgate.net
For instance, in the proline-catalyzed intermolecular aldol (B89426) reaction, DFT studies have been used to analyze the crucial C-C bond-forming step. researchgate.net These calculations can explain the origin of stereoselectivity by comparing the activation energies of different reactive channels. researchgate.net The models often include a continuum solvent model to represent the reaction environment more accurately. researchgate.net
Computational studies have also been employed to investigate the mechanism of other reactions, such as the Morita-Baylis-Hillman reaction, where proline derivatives can act as catalysts. acs.org These studies help in understanding the role of the catalyst and the effect of the solvent on the reaction profile. acs.org The synergy between computational predictions and experimental results is vital for confirming mechanistic hypotheses. acs.org
Key Research Findings:
DFT calculations can successfully predict the stereochemical outcome of proline-catalyzed reactions by analyzing the transition state energies. researchgate.net
The models can elucidate the role of the prolinate catalyst and the influence of the solvent on the reaction mechanism. researchgate.netacs.org
Computational studies provide insights into the electronic structure changes that occur during a reaction, such as the delocalization of electrons. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of this compound and its interactions with its environment.
Solvation Effects and Dynamics of this compound in Various Solvents
The solvation of this compound is a critical factor influencing its properties and reactivity. MD simulations are used to study the structure of the solvation shell around the sodium cation and the prolinate anion in different solvents, such as water and organic electrolytes. osti.govresearchgate.net
First-principles MD simulations of sodium ions in ethylene (B1197577) carbonate (EC), a common component of battery electrolytes, have shown that Na+ ions have a more disordered and flexible solvation structure compared to smaller ions like Li+. osti.gov The coordination number of Na+ is typically higher, and the exchange of solvent molecules between the first and second solvation shells is more frequent. osti.gov These differences in solvation significantly impact the ion's dynamics. osti.gov
In aqueous solutions, MD simulations can reveal the extent of hydration of the prolinate anion and the sodium cation. nih.gov The interaction with water molecules can stabilize specific conformations of the prolinate ring. acs.org The physicochemical properties of aqueous this compound solutions, such as density and viscosity, have been measured experimentally and can be correlated with the insights from MD simulations. acs.org
| Property | Ethylene Carbonate (EC) | Aqueous Solution |
|---|---|---|
| Coordination Number | ~6 | Variable, typically 4-6 |
| Solvation Shell Structure | Disordered and flexible | Well-defined inner shell |
| Solvent Exchange Dynamics | Frequent | Slower than in EC |
Investigation of Ion Transport Mechanisms in Prolinate-Containing Systems (e.g., solid-state electrolytes)
The transport of sodium ions is a key process in various applications, including all-solid-state batteries where sodium-based electrolytes are being explored. hilarispublisher.comacs.org MD simulations are a valuable tool for investigating the mechanisms of ion transport in such systems. sciopen.comxmu.edu.cn
In solid-state electrolytes, ion transport can occur through several mechanisms, including lattice diffusion, where ions hop between vacant sites, and movement through grain boundaries. hilarispublisher.com The efficiency of this transport is influenced by factors like the crystal structure, defect chemistry, and interfacial interactions. hilarispublisher.compkusz.edu.cn
While direct MD simulations of this compound in solid-state electrolytes are not extensively reported, studies on similar systems provide valuable insights. For instance, simulations of sodium ions in polymer electrolytes have shown that ion transport is coupled with the segmental motion of the polymer chains. sciopen.com The addition of zwitterionic materials, which share some structural similarities with the prolinate zwitterion, has been investigated as a strategy to enhance ion conductivity by influencing cation-polymer coordination. mdpi.com
Key Research Findings:
MD simulations can elucidate the fundamental mechanisms of ion transport, such as vacancy diffusion and interstitial migration. hilarispublisher.comxmu.edu.cn
The transport properties are strongly linked to the structure and dynamics of the electrolyte material. pkusz.edu.cn
Simulations can guide the design of new electrolyte materials with improved ionic conductivity. sciopen.com
Advanced Computational Approaches
Beyond standard DFT and MD, advanced computational methods are being developed and applied to gain a more comprehensive understanding of complex chemical systems like this compound. These approaches often combine different computational techniques or incorporate machine learning to enhance predictive power. aip.orgresearchgate.net
For example, multi-scale modeling can bridge the gap between quantum mechanical descriptions of bond breaking and forming and classical descriptions of large-scale system dynamics. unige.it This is particularly useful for studying processes like protein-ligand interactions where this compound might be involved.
Machine learning models, trained on large datasets from quantum chemical calculations or experimental results, are emerging as powerful tools for predicting properties and reaction outcomes with high speed and accuracy. researchgate.net While specific applications to this compound are still developing, these methods hold great promise for accelerating the discovery and optimization of prolinate-based systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Activity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.gov In the context of this compound, QSAR models are developed to predict its catalytic efficiency and selectivity in various organic reactions by analyzing the structural features of the prolinate anion. These methods are crucial for designing new catalysts with enhanced performance by identifying the key molecular properties that govern their function. benthamdirect.comresearchgate.net
The development of a QSAR model involves correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with experimentally determined activity, such as reaction yield or enantiomeric excess. nih.gov For proline and its derivatives, which serve as structural analogs for the prolinate anion, QSAR studies have successfully identified critical descriptors influencing their catalytic abilities. mdpi.comresearchgate.net These models are typically built using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). acs.orgresearchgate.net
The process begins with the generation and selection of relevant descriptors, which can be categorized as 2D or 3D. mdpi.com 2D-QSAR models utilize descriptors derived from the 2D representation of the molecule, such as topological indices and constitutional descriptors (e.g., molecular weight, number of specific atoms). researchgate.net 3D-QSAR methods, like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), consider the three-dimensional structure of the molecule, employing steric and electrostatic field descriptors to build more detailed models. researchgate.net For instance, a 3D-QSAR study on pyrrolidine derivatives acting as DPP IV inhibitors highlighted the importance of specific steric and hydrophobic interactions for their inhibitory activity. researchgate.net
Validation is a critical step to ensure the statistical significance and predictive power of the developed QSAR models. u-strasbg.fr This is typically achieved through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds (pred_r²). researchgate.netresearchgate.net A statistically robust model can then be used for the virtual screening of new potential catalysts and for lead optimization in catalyst design. researchgate.netmdpi.com
The table below summarizes findings from representative QSAR studies on proline derivatives, illustrating the types of descriptors used and their correlation with catalytic or biological activity.
Table 1: Selected QSAR Models for Proline Derivatives
| Model Type | Target Activity | Key Descriptors | Statistical Significance | Reference |
|---|---|---|---|---|
| 2D-QSAR | DPP IV Inhibition | T_N_N_3, MomInertiaZ, 6ChainCount, T_2_C_3, slogp | r² = 0.8847, q² = 0.7538, pred_r² = 0.8135 | researchgate.net |
| 3D-QSAR (kNN-MFA) | DPP IV Inhibition | Steric (S_688), Hydrophobic (H_331) | q² = 0.6133, pred_r² = 0.7725 | researchgate.net |
| Consensus QSAR | 15-LOX Inhibition | MNA/QNA descriptors, Topological length, Topological volume, Lipophilicity | High internal and external validation accuracy reported | mdpi.com |
These studies demonstrate that by quantifying structural features, QSAR can effectively model and predict the performance of catalysts based on the proline scaffold. This approach allows for a more rational and efficient design of catalysts, reducing the need for extensive empirical screening.
Machine Learning Applications in Prolinate Chemistry Research
Machine learning (ML) has emerged as a powerful tool in chemical research, enabling the prediction of reaction outcomes and the optimization of catalyst structures with remarkable speed and accuracy. nih.govchemrxiv.org In the field of prolinate chemistry, ML algorithms are increasingly used to navigate the vast chemical space of potential catalysts and identify structures with superior activity and selectivity. nih.govacs.org This data-driven approach complements and, in some cases, surpasses traditional, human-guided catalyst development methods. acs.orgethz.ch
A significant area of application is the optimization of peptide-based catalysts where proline is a key residue, such as Pro-Pro-Xaa tripeptides. nih.gov These peptides are effective catalysts for various stereoselective C-C bond-forming reactions, including aldol and conjugate additions. nih.govethz.ch The modularity of these peptides allows for extensive structural tuning, but also creates a vast number of potential candidates, making experimental screening time-consuming. nih.gov ML workflows have been developed to tackle this challenge by building predictive models from a training set of known catalysts and their experimental outcomes (e.g., enantiomeric excess). nih.govethz.ch
These ML models use molecular descriptors to represent the catalyst's structure, capturing steric, electronic, and dynamic properties. ethz.ch For instance, in a study optimizing tripeptide catalysts for a conjugate addition reaction, an ML workflow successfully generated predictive models that identified highly effective catalysts. nih.gov The models were trained on a dataset of 161 catalysts to screen an in-silico library of approximately 30,000 tripeptide members. nih.gov The workflow not only identified known high-performing catalysts but also predicted novel structures that achieved high enantioselectivity (>90% ee) for reactions not previously catalyzed by peptides. nih.gov
One notable success was the development of a Universal Descriptor for "Quasi Transition States" (UD-qTS) model. chemrxiv.org This ML approach, applied to the asymmetric aldol reaction catalyzed by (S)-proline and its derivatives, demonstrated strong predictive performance for enantioselectivity using a small training set of fewer than 150 samples. chemrxiv.org This highlights the ability of ML to build powerful predictive models even with limited data, significantly accelerating the catalyst design cycle. chemrxiv.org
The table below presents data on the performance of machine learning models in predicting the outcomes of proline-catalyzed reactions.
Table 2: Performance of Machine Learning Models in Prolinate Chemistry
| Reaction Type | Catalyst Type | ML Model | Predicted Outcome | Model Performance | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | Pro-Pro-Xaa Peptides | PLS Regression | Enantioselectivity (ee) | Predicted top-performing catalysts known from experimental optimization | acs.org |
| Annulation Reaction | Pro-Pro-Xaa Peptides | PLS Regression | Enantioselectivity (ee) | Identified novel catalyst providing >90% ee | nih.gov |
| Intermolecular Aldol Reaction | (S)-Proline and derivatives | Neural Network (UD-qTS) | ΔΔG‡ (ee%) | R² = 0.897, MAE = 0.187 kcal/mol (for external test set) | chemrxiv.org |
The integration of machine learning into prolinate chemistry research represents a paradigm shift, moving towards a more predictive and data-centric approach to catalyst development. These computational tools not only accelerate the discovery of new catalysts but also provide deeper insights into the complex structure-activity relationships that govern catalytic processes. nih.govchemrxiv.org
Advanced Applications of Sodium Prolinate in Diverse Chemical Fields
Sodium Prolinate in Carbon Dioxide Capture Technologies
Aqueous solutions of amino acid salts, including this compound, are considered promising alternatives to conventional alkanolamine absorbents for post-combustion CO₂ capture. acs.orgresearchgate.net Their advantages include negligible volatility, higher resistance to oxidative degradation, and being more environmentally benign. researchgate.net
Mechanistic Aspects of CO₂ Absorption in Aqueous Prolinate Solutions
The absorption of carbon dioxide in aqueous this compound solutions is a process of chemical absorption, where CO₂ reacts directly with the prolinate anion. researchgate.netmdpi.com The primary mechanism involves the secondary amine group of the prolinate, which is the reactive site for CO₂. The reaction proceeds similarly to that of other secondary amines, primarily through the zwitterion mechanism. acs.org
In this mechanism, the secondary amine on the proline ring nucleophilically attacks the carbon atom of the CO₂ molecule, forming a transient zwitterionic intermediate. This intermediate is then deprotonated by a base present in the solution (such as another prolinate anion, a hydroxide (B78521) ion, or a water molecule) to form a stable carbamate (B1207046) and a protonated base. researchgate.net The presence of the carboxylic group in proline influences the reaction rates and absorption capacity. mdpi.com
Studies comparing different amino acid salts have found that prolinate exhibits high reactivity towards CO₂. acs.org The chemical reactivity of l-prolinate salts is often higher than that of many amino-alcohols and other amino acid salts. acs.org Kinetic investigations have revealed that the reaction order with respect to the amino acid concentration for l-prolinate salts is typically between 1.40 and 1.44, indicating a complex reaction mechanism. acs.org
| Parameter | Value (for Potassium L-prolinate) | Reference |
| Reaction Order (w.r.t. prolinate) | 1.40 - 1.44 | acs.org |
| Second Order Kinetic Rate Constant (k₂ at 298 K) | 93.7 × 10³ dm³·mol⁻¹·s⁻¹ | acs.org |
| Activation Energy | 43.3 kJ·mol⁻¹ | acs.org |
This interactive table provides kinetic data for the closely related potassium L-prolinate, which exhibits similar mechanistic behavior to this compound.
Development of Prolinate-Based Absorbents for Flue Gas Remediation
This compound is a key component in the development of advanced absorbents for capturing CO₂ from flue gas streams. researchgate.net Research has focused on optimizing absorbent formulations to enhance CO₂ loading capacity, absorption rate, and reduce the energy required for regeneration. mdpi.comresearchgate.net
Experimental evaluations of aqueous this compound solutions under various pressures and temperatures show that CO₂ loading capacity increases with rising pressure and decreases with increasing temperature. researchgate.net Comparative studies have demonstrated that a 30 wt.% aqueous solution of this compound has a higher CO₂ loading capacity than the benchmark 30 wt.% monoethanolamine (MEA) solution and is comparable to aqueous sodium glycinate (B8599266) solutions. researchgate.net
Further innovations include the development of phase-changing absorbents. For instance, potassium prolinate in an ethanol-water solution has been proposed as a novel absorbent where CO₂ absorption leads to the precipitation of bicarbonate and proline salts. researchgate.net This phase change can potentially lower the energy penalty of solvent regeneration, a major drawback in conventional absorption processes. researchgate.net The development of such systems, including those based on this compound, is an active area of research aimed at making carbon capture more economically viable for industrial applications like blast furnaces and power plants. researchgate.net
Role in Corrosion Inhibition Mechanisms
This compound functions as an effective and environmentally friendly corrosion inhibitor for various metals, particularly mild steel, in acidic and saline environments. Its inhibitory action is primarily attributed to the adsorption of prolinate species onto the metal surface, creating a protective barrier against corrosive agents. researchgate.netmdpi.com
Investigation of Adsorption Phenomena and Surface Passivation by Prolinate Species
The mechanism of corrosion inhibition by this compound involves the adsorption of the prolinate anion at the metal-solution interface. researchgate.netajol.info This process is influenced by the molecular structure of proline, which contains oxygen and nitrogen heteroatoms with lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. mdpi.com The molecule can also adsorb via electrostatic interactions. mdpi.com
This adsorption process blocks the active sites on the metal surface where corrosion (anodic dissolution of metal and cathodic hydrogen evolution) would typically occur. mdpi.comresearchpublish.com The formation of this adsorbed layer passivates the surface, effectively isolating it from the aggressive medium. rsc.org Studies have shown that the adsorption of prolinate-containing inhibitors on a metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the surface. mdpi.comx-mol.netresearchgate.net The inhibitor is generally classified as a mixed-type inhibitor, meaning it retards both the anodic and cathodic reactions, though it may show a predominance for one depending on the specific conditions. researchgate.netresearchgate.net
| Inhibitor System | Metal | Medium | Maximum Inhibition Efficiency (%) | Reference |
| L-proline (LPr) | Mild Steel | 1M HCl | 83.9 | researchgate.net |
| 1-octyl-3-methylimidazolium L-prolinate | Copper | 3.5% NaCl | 97.5 | researchgate.net |
| Poly(butylene-succinate)-l-proline | Mild Steel | 1 M HCl | 93.0 | mdpi.com |
This interactive table presents the inhibition efficiencies of various proline-based inhibitors, demonstrating the effectiveness of the prolinate functional group.
Synergistic Effects of this compound with Other Corrosion Inhibitors
The corrosion inhibition efficiency of this compound can be significantly enhanced through synergistic effects when combined with other chemical compounds. researchgate.netresearchgate.net Synergy occurs when the total inhibition effect of the mixture is greater than the sum of the effects of the individual components. rsc.org
A notable example is the combination of L-proline and sodium benzoate (B1203000) for the protection of mild steel in hydrochloric acid. researchgate.netresearchgate.net The addition of a small, fixed amount of sodium benzoate to varying concentrations of L-proline was found to synergistically improve the corrosion mitigating efficacy. researchgate.net This enhancement is thought to arise from co-adsorption, where one inhibitor facilitates the adsorption of the other, leading to a more stable and denser protective film on the metal surface. rsc.org
Similar synergistic inhibition has been observed between the L-prolinate anion and imidazolium (B1220033) cations in certain ionic liquids. x-mol.netresearchgate.net In these systems, both the cation and the prolinate anion participate in the adsorption process, creating a highly effective barrier that synergistically inhibits corrosion. x-mol.netresearchgate.net These findings highlight a promising strategy for designing advanced, high-performance inhibitor formulations by combining this compound with other suitable compounds. rsc.org
Biotechnological and Biochemical Research Applications (Strictly Academic Chemical Focus)
Within the academic context of biochemistry and biotechnology, proline and its salts like this compound serve as fundamental tools and subjects of study, distinct from direct therapeutic applications. iqs.edunetjournals.org The focus is on understanding and utilizing their chemical properties at a molecular level.
Proline's unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue in protein folding and structure. mdpi.com this compound, as a readily available source of proline, is used in biochemical research to study these structural effects. It can be incorporated into synthetic peptides to investigate protein stability, folding pathways, and the formation of specific secondary structures like polyproline helices. wikipedia.org
In synthetic organic chemistry with a biochemical focus, proline-based compounds are employed as chiral auxiliaries or catalysts. mdpi.com The inherent chirality of proline is leveraged to control the stereochemistry of complex organic reactions that mimic biological processes or are used to synthesize bioactive molecules for research purposes. mdpi.com Furthermore, the chemical reactions of amino acids, including their cyclization to form diketopiperazines (DKPs), are of fundamental interest. mdpi.com Proline-containing dipeptides are particularly prone to this intramolecular cyclization, and studying this process provides insight into peptide degradation and the spontaneous formation of complex molecular scaffolds. mdpi.com These applications underscore the role of this compound as a fundamental chemical in academic research aimed at elucidating complex biological and chemical systems. wikipedia.orgsolubilityofthings.com
Influence on Microbial Transport Systems (e.g., Na+/Proline Symport in Escherichia coli)
This compound plays a significant role in the transport of proline into microbial cells, particularly in bacteria like Escherichia coli. This process is primarily mediated by specialized transport systems that utilize the electrochemical gradient of sodium ions to drive the uptake of proline.
In E. coli, two main proline transport systems have been identified: Proline Porter I (PPI) and Proline Porter II (PPII). asm.org Both systems are involved in the accumulation of proline, which can serve as a nutrient or as an osmoprotectant to help the bacteria survive in high-osmolarity environments. asm.org
The transport of proline via PPI, encoded by the putP gene, is coupled to the co-transport of sodium ions (Na⁺). researchgate.netnih.govresearchgate.net This mechanism is known as a Na⁺/proline symport, where both sodium and proline are transported into the cell simultaneously. researchgate.netnih.gov The presence of external sodium ions has been shown to increase the maximum velocity (Vmax) of proline transport through the PPI system. researchgate.netnih.gov This indicates that sodium ions are essential for the efficient functioning of this transporter. While it was previously thought to be a proton-driven system, it is now understood that proline uptake through the major proline permease (PPI) is coupled to Na⁺ ions. researchgate.netnih.gov
In contrast, the PPII system, encoded by the proP gene, is not affected by the presence or absence of sodium ions. nih.gov This system is activated in response to osmotic stress and is responsible for proline uptake under these conditions. asm.org
Interestingly, the response to NaCl concentrations differs between bacterial species. For instance, the low-affinity proline transport systems in E. coli are inhibited by NaCl concentrations greater than 0.2 to 0.3 M. wjgnet.com This is in contrast to Staphylococcus aureus, where the low-affinity systems are optimally activated at much higher NaCl concentrations ranging from 0.75 to 1.0 M. wjgnet.com
The study of these transport systems often involves the use of proline analogs, such as azetidine-2-carboxylate and 3,4-dehydroproline, which can be toxic to the bacteria and help in identifying mutations affecting proline transport. asm.org
**Interactive Data Table: Proline Transport Systems in *E. coli***
| Transport System | Gene | Energy Coupling | Effect of External Na⁺ | Primary Function |
| Proline Porter I (PPI) | putP | Na⁺/proline symport | Increases Vmax of transport | Nutrient uptake |
| Proline Porter II (PPII) | proP | Unaffected by Na⁺ | None | Osmotic stress response |
Role in Plant Stress Response Mechanisms and Biosynthesis Pathways
Proline accumulation is a well-documented response in plants subjected to various environmental stresses, including salinity and drought. frontiersin.orgresearchgate.netmdpi.com While the direct application of this compound is less studied, the underlying principles of proline's role and its biosynthesis are crucial for understanding how it contributes to stress tolerance.
Under stress conditions, many plant species synthesize and accumulate high levels of proline, which acts as a compatible osmolyte, helping to maintain cell turgor and osmotic balance. mdpi.com Beyond its function as an osmolyte, proline is also recognized for its roles as a metal chelator and an antioxidant, protecting cellular structures from damage caused by reactive oxygen species (ROS) that are often produced in excess during stress. frontiersin.orgresearchgate.net
The biosynthesis of proline in higher plants primarily occurs via the glutamate (B1630785) pathway. frontiersin.org This process involves two key enzymes: pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR). P5CS catalyzes the ATP- and NAD(P)H-dependent reduction of glutamate to glutamate-semialdehyde (GSA), which then spontaneously cyclizes to pyrroline-5-carboxylate (P5C). frontiersin.org Subsequently, P5C is reduced to proline by P5CR. frontiersin.org
Salinity stress is known to trigger the induction of genes involved in proline biosynthesis, leading to its accumulation. frontiersin.orgmdpi.com For example, the P5CS1 gene in Arabidopsis thaliana is crucial for salt tolerance, as knockout mutants for this gene are hypersensitive to salt. frontiersin.orgmdpi.com The expression of P5CS can be induced by high salt concentrations. mdpi.com
Exogenous application of proline has been shown to enhance the salt tolerance of various plants. frontiersin.org It can help in regulating endogenous proline metabolism and improving antioxidant defense mechanisms. frontiersin.org However, the beneficial effect of exogenous proline is concentration-dependent, with high concentrations potentially causing toxicity. frontiersin.org
Furthermore, proline metabolism is linked to other critical cellular processes. The proline-P5C cycle is thought to be involved in regulating the cellular redox balance, specifically the NADP⁺/NADPH ratio, and maintaining the oxidative pentose (B10789219) phosphate (B84403) pathway. mdpi.com During stress recovery, the oxidation of proline can provide energy for the cell to resume growth. researchgate.net
Interactive Data Table: Key Enzymes in Proline Biosynthesis in Plants
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Pyrroline-5-carboxylate synthetase | P5CS | Catalyzes the first two steps of proline biosynthesis from glutamate. | Glutamate, ATP, NAD(P)H | Pyrroline-5-carboxylate (P5C) |
| Pyrroline-5-carboxylate reductase | P5CR | Reduces P5C to proline. | Pyrroline-5-carboxylate (P5C), NAD(P)H | Proline |
Development and Validation of Advanced Analytical Methodologies for Sodium Prolinate
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in the analytical chemistry of Sodium Prolinate, providing robust methods for assessing purity and performing quantitative analysis. These separation sciences are essential for distinguishing the analyte from impurities, degradation products, and other components within a sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. wjpmr.com The development of a reliable HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification. wjpmr.com
Method Development: The process typically begins with the selection of an appropriate chromatographic mode. Reversed-phase chromatography (RPC) is frequently employed for polar analytes like amino acids. wjpmr.com A C18 column is a common initial choice for the stationary phase due to its versatility. neliti.com
The mobile phase composition is a critical factor influencing retention and resolution. For this compound, a buffered aqueous solution mixed with an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The buffer, such as potassium dihydrogen phosphate (B84403), controls the pH to ensure consistent ionization of the analyte, which is crucial for reproducible retention times. wjpmr.com Gradient elution, where the mobile phase composition is changed over time, may be used to separate compounds with a wide range of polarities.
Detection of this compound can be challenging as the proline molecule lacks a strong chromophore, resulting in weak ultraviolet (UV) absorption. google.com While detection at low UV wavelengths (e.g., 210-230 nm) is possible, it may lack sensitivity and selectivity. google.com Alternative detection methods include Evaporative Light Scattering Detection (ELSD), which is suitable for non-volatile analytes regardless of their optical properties, or derivatization with a UV-active agent like benzoyl chloride to enhance detection. google.comhelixchrom.com
Method Validation: Once developed, the HPLC method must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH), to ensure it is fit for its intended purpose. turkjps.org Validation confirms the method's reliability through a series of tests.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (Concentration Range) | Correlation Coefficient (R²) ≥ 0.999 | 5-100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 1.5 µg/mL |
| Robustness | RSD% should be within acceptable limits after minor changes in parameters (e.g., pH, flow rate) | Method found to be robust |
Gas Chromatography (GC) for Volatile Prolinate Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wiley.com this compound, being a salt of an amino acid, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. To make it suitable for GC analysis, this compound must be converted into a volatile and thermally stable derivative. sigmaaldrich.com
This chemical modification, known as derivatization, typically involves a two-step process targeting the carboxyl and amino functional groups of the prolinate molecule. sigmaaldrich.com
Esterification: The carboxyl group is converted into an ester (e.g., a methyl or ethyl ester) to increase volatility. This is often achieved by reacting the sample with an alcohol, such as methanol (B129727), in the presence of an acidic catalyst like methanolic HCl. sigmaaldrich.com
Acylation: The active hydrogen on the secondary amine group is replaced with an acyl group. This step further increases volatility and reduces peak tailing during chromatographic analysis. sigmaaldrich.com Common acylation reagents include anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com The use of TFAA can lead to more volatile derivatives and shorter analysis times compared to acetic anhydride. sigmaaldrich.com
The resulting derivatized prolinate can then be separated on a GC column, often a chiral stationary phase column if enantiomeric separation of D- and L-proline is required. sigmaaldrich.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Step | Reagent | Purpose | Resulting Derivative |
|---|---|---|---|
| 1. Esterification | Methanolic HCl | Converts carboxyl group to a methyl ester | Proline methyl ester |
| 2. Acylation | Trifluoroacetic anhydride (TFAA) | Blocks the amine group, increases volatility | N-trifluoroacetyl-proline methyl ester |
| 2. Acylation | Acetic anhydride | Blocks the amine group, increases volatility | N-acetyl-proline methyl ester |
| Single Step | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylates both carboxyl and amine groups | Di-trimethylsilyl-proline |
Electrochemical Sensing Strategies for Prolinate Detection
Electrochemical methods offer an alternative to chromatographic techniques, providing rapid, sensitive, and often portable platforms for the detection and quantification of specific analytes. mdpi.com
Voltammetric Techniques for Redox Characterization of Prolinate
Voltammetry involves applying a potential to an electrode and measuring the resulting current as a function of that potential. diva-portal.org These techniques can be used to study the redox (reduction-oxidation) behavior of electroactive species. mdpi.com While the carboxylate group of prolinate is not typically electroactive, the secondary amine group can undergo oxidation at a sufficiently high positive potential.
Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) can be employed to characterize this electrochemical behavior. mdpi.com
Cyclic Voltammetry (CV): Provides qualitative information about the redox processes, such as the oxidation potential and the reversibility of the reaction. mdpi.com
Pulse Voltammetry (DPV, SWV): These techniques offer higher sensitivity and are better suited for quantitative analysis by minimizing background currents. The peak current obtained is proportional to the concentration of the analyte. mdpi.com
The choice of electrode material (e.g., glassy carbon, platinum, or modified electrodes) is crucial as it can significantly influence the electrochemical response, affecting both the oxidation potential and the sensitivity of the measurement. mdpi.com
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | Redox characterization | Oxidation/reduction potentials, reaction reversibility |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis | Concentration (via peak current) |
| Square Wave Voltammetry (SWV) | Quantitative analysis | Concentration (via peak current), high sensitivity |
Development of Selective Electrodes for Prolinate Quantification
Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond to the activity of a specific ion in a solution. nih.gov An ISE designed for prolinate would generate a potential that is proportional to the logarithm of the prolinate anion's activity. The development of such a sensor requires an ion-selective membrane that can selectively bind and transport prolinate ions. nih.gov
The key components of a prolinate-selective electrode would include:
Ionophore: A complexing agent embedded within the membrane that selectively binds to the prolinate anion. The design and synthesis of a highly selective ionophore is the most critical challenge in developing a new ISE.
Membrane Matrix: A polymeric material, such as polyvinylchloride (PVC), that forms the physical barrier and houses the ionophore.
Internal Reference Electrode: Provides a stable reference potential. Modern solid-contact ISEs (SC-ISEs) eliminate the internal solution, leading to more robust and miniaturized sensors. mdpi.com
The performance of a newly developed prolinate-selective electrode is assessed by several parameters, including its linear range, slope (which should be close to the Nernstian value of -59.2 mV/decade for a monovalent anion), limit of detection (LOD), response time, and selectivity over other potentially interfering anions. nih.govmdpi.com
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, leveraging the strengths of both to analyze complex mixtures. nih.gov For this compound, coupling chromatography with mass spectrometry (MS) provides a powerful analytical tool. springernature.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of MS. springernature.com After derivatization, volatile prolinate derivatives are separated on the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification by comparison to spectral libraries. GC-MS is particularly useful for identifying and quantifying trace levels of prolinate derivatives in complex biological or environmental samples. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and common hyphenated technique for analyzing non-volatile compounds like this compound. ox.ac.uk It directly couples an HPLC system to a mass spectrometer. ox.ac.uk This eliminates the need for derivatization, simplifying sample preparation. As the prolinate peak elutes from the HPLC column, it is introduced into the MS source (e.g., Electrospray Ionization, ESI), where it is ionized. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z). asdlib.org
The major advantages of LC-MS include:
High Specificity: MS detection provides molecular weight information, which is highly specific.
High Sensitivity: Allows for the quantification of very low concentrations of the analyte.
Structural Information: Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, providing structural information that aids in identification and confirmation. nih.gov
These features make LC-MS an indispensable tool for metabolomics, quality control, and stability studies where this compound may be present in a complex matrix. ox.ac.uk
LC-MS and GC-MS for Trace Analysis and Reaction Mixture Profiling
The quantitative and qualitative analysis of this compound, particularly at trace levels within complex matrices, necessitates highly sensitive and selective analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are premier hyphenated techniques employed for this purpose, offering robust methodologies for both the detection of minute quantities and the comprehensive profiling of reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the analysis of polar, non-volatile compounds like this compound, often negating the need for chemical derivatization. thermofisher.com The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. opentrons.com For proline analysis, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) are effective, coupled with a high-resolution mass spectrometer for reliable detection and quantification. sciex.com
A typical workflow involves sample preparation, which may include protein precipitation with agents like methanol for biological samples, followed by centrifugation. opentrons.comnih.gov The resulting supernatant is then injected into the LC-MS system. A stable isotope-labeled version of proline, such as L-proline-¹³C₅,¹⁵N, is commonly used as an internal standard to ensure accuracy and precision. nih.govwikipedia.org Detection is often performed in the positive ion electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govnih.govspringernature.com This approach allows for the accurate quantification of proline over a wide concentration range, with validated methods demonstrating high precision and accuracy (intra- and inter-day variations of less than 10%). nih.gov
The profiling of reaction mixtures by LC-MS allows for the simultaneous monitoring of this compound, unreacted starting materials, intermediates, and byproducts. This provides a detailed snapshot of the reaction's progress and purity of the product. cea.fr
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Chiral Column (e.g., Phenomenex Lux 5u Cellulose-1) | sciex.comnih.gov |
| Mobile Phase | Acidified aqueous solution (e.g., 0.05% formic acid) and an organic solvent (e.g., methanol or acetonitrile) | nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govspringernature.com |
| Precursor Ion (m/z) | 116 | nih.gov |
| Product Ion (m/z) | 70 | nih.gov |
| Internal Standard | L-proline-¹³C₅,¹⁵N | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
While highly effective, GC-MS analysis of amino acids like proline requires a derivatization step to increase their volatility and thermal stability. nih.govnih.gov This involves chemically modifying the prolinate molecule to replace active hydrogen atoms on the amine and carboxylic acid groups. researchgate.net
Common derivatization methods include silylation and a two-step esterification/acylation process. sigmaaldrich.com
Silylation: This is a widely used technique where reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This process must be conducted under anhydrous conditions as the reagents are moisture-sensitive. nih.govnih.gov
Esterification and Acylation: This two-step process first involves esterifying the carboxyl group (e.g., with methanolic HCl) followed by acylating the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com
After derivatization, the sample is injected into the GC-MS system. The separation occurs on a capillary column (e.g., HP5MS), and detection is achieved by mass spectrometry, typically using electron impact (EI) ionization. unina.it This methodology is highly effective for trace analysis and can be used to profile complex mixtures, including those from high-salt matrices with appropriate sample preparation. protocols.ioresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization | Silylation (e.g., using BSTFA or MSTFA) or Esterification/Acylation (e.g., methanolic HCl then TFAA) | sigmaaldrich.comnih.gov |
| Column | HP5MS (30 m, 0.25 mm, 0.25 µm) or similar non-polar column | unina.it |
| Carrier Gas | Helium | unina.it |
| Injector Temperature | ~250 °C | unina.it |
| Oven Program | Temperature gradient (e.g., 70°C ramped to 280°C) | unina.it |
| Ionization Mode | Electron Impact (EI) at 70 eV | unina.it |
| Detection | Scan mode (e.g., m/z 45-550) | unina.it |
Coupled Spectroscopic Methods for In-Situ Reaction Monitoring
In-situ reaction monitoring provides real-time data on the progress of a chemical reaction, offering insights into kinetics, mechanism, and the formation of intermediates without the need for sample extraction. mdpi.com Coupling spectroscopic instruments to a reaction vessel allows for continuous analysis of the reaction mixture. For reactions involving this compound, vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly valuable. researcher.lifesigmaaldrich.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe immersed directly into the reaction vessel, is a powerful technique for monitoring changes in functional groups in real time. mdpi.commdpi.com It can track the consumption of reactants and the formation of products by observing characteristic changes in the infrared spectrum. For example, in reactions where this compound is a reactant or product, FT-IR can monitor the characteristic vibrational bands of the carboxylate (COO⁻) and the secondary amine groups. researchgate.net Studies have successfully used FT-IR to monitor the kinetics of cocrystal formation involving L-proline by observing shifts in carbonyl and N-H stretching frequencies, which indicate hydrogen bond formation. japsonline.com Similarly, the kinetics of proline decarboxylation have been studied using an FT-IR spectroscopy flow reactor, demonstrating the technique's utility in determining reaction rates and Arrhenius parameters. researchgate.net
Raman Spectroscopy
Raman spectroscopy is another powerful optical technique well-suited for in-situ monitoring. sigmaaldrich.com A key advantage is its low interference from water, making it ideal for aqueous reaction systems. sigmaaldrich.com By inserting a probe into the reactor, Raman spectroscopy can provide continuous, real-time data on the molecular composition of the mixture. spectroscopyonline.com This enables the simultaneous tracking of multiple components, including reactants, products, and intermediates. sigmaaldrich.com In the context of this compound, Raman spectroscopy can be used to monitor the progress of organocatalytic reactions where proline derivatives are often employed. rsc.orgbeilstein-journals.orgmdpi.comnih.gov The technique provides a molecular fingerprint of the species present, and the signal intensity is linearly proportional to the concentration, allowing for quantitative kinetic analysis. spectroscopyonline.com As a Process Analytical Technology (PAT) tool, Raman spectroscopy facilitates better process understanding and control. spectroscopyonline.comspectroscopyonline.comosti.gov
| Technique | Principle | Application for this compound Reactions | Reference |
|---|---|---|---|
| In-Situ FT-IR (ATR) | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Monitoring consumption/formation via carboxylate and amine group vibrations; studying kinetics and hydrogen bond formation. | mdpi.comjapsonline.comresearchgate.net |
| In-Situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a specific molecular fingerprint. | Real-time quantitative analysis of reactants and products in aqueous media; monitoring catalytic cycles and reaction kinetics. | sigmaaldrich.comspectroscopyonline.com |
| In-Situ NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Identifying and quantifying reactants, intermediates, and products; elucidating reaction mechanisms. | escholarship.org |
Concluding Remarks and Future Trajectories in Sodium Prolinate Research
Summary of Key Discoveries and Contributions to the Field of Prolinate Chemistry
Sodium prolinate, the sodium salt of the amino acid proline, has emerged as a significant compound in various chemical applications. Its enhanced solubility and stability compared to free L-proline have made it a valuable asset in organic synthesis and materials science.
A pivotal contribution of this compound lies in its role as a catalyst and promoter in organic reactions. Notably, it has been effectively utilized in copper(I)-catalyzed coupling reactions. For instance, the combination of copper(I) iodide (CuI) and sodium L-prolinate facilitates the synthesis of aryl sulfones from aryl halides and sulfinic acid salts with good to excellent yields. nih.gov This catalytic system is tolerant of a wide array of functional groups, demonstrating its versatility. nih.gov Similarly, this system has proven effective for the synthesis of aryl and vinyl azides from the corresponding halides and sodium azide (B81097) at relatively low temperatures. rsc.org The use of this compound in these reactions often provides comparable or even improved yields compared to using L-proline and a base like sodium hydroxide (B78521) separately.
In the realm of organocatalysis, while L-proline itself is a celebrated catalyst for asymmetric reactions like the aldol (B89426) and Mannich reactions, this compound has been explored in efforts to enhance reaction efficiency, particularly in aqueous media. wikipedia.orgresearchgate.netresearchgate.net The use of surfactants, such as bile acid salts, in conjunction with proline and its salts can create micellar environments that facilitate the reaction between nonpolar substrates in water, highlighting a sustainable approach to these fundamental carbon-carbon bond-forming reactions. uniroma1.it
Beyond catalysis, this compound has been investigated for its potential in materials science. A fluorous derivative of sodium L-prolinate has been shown to act as a low molecular weight gelator for perfluorocarbons, forming self-assembled fibrillar networks. researchgate.net This opens avenues for applications in areas like catalysis, separation, and the development of novel soft materials. researchgate.net Furthermore, aqueous solutions of sodium L-prolinate have been identified as promising absorbents for carbon dioxide (CO2) capture, owing to their negligible volatility and resistance to oxidative degradation. researchgate.net
Identification of Persistent Challenges and Knowledge Gaps in this compound Research
Despite the advances, several challenges and knowledge gaps remain in the comprehensive understanding and application of this compound.
Mechanistic Insights: While the catalytic activity of this compound in various reactions is evident, a detailed, universally accepted mechanistic understanding is often lacking. For instance, in proline-catalyzed reactions, the precise role of the counter-ion (in this case, sodium) and its influence on the formation and reactivity of key intermediates like enamines are not fully elucidated. wikipedia.org Further computational and experimental studies are needed to clarify these mechanistic pathways. orientjchem.org
Scope and Limitations in Catalysis: The full scope and limitations of this compound as a catalyst or co-catalyst are yet to be defined. While its effectiveness in certain copper-catalyzed reactions is established, its applicability to a broader range of metal-catalyzed transformations remains an open area of investigation. nih.govrsc.org In organocatalysis, optimizing reaction conditions to achieve high enantioselectivity consistently, especially in diverse solvent systems, remains a challenge. researchgate.netuniroma1.it
Physicochemical Properties: Comprehensive data on the physicochemical properties of this compound in various solvents and under different conditions are scarce. researchgate.netorientjchem.org For applications such as CO2 capture, a thorough understanding of properties like solubility, viscosity, and thermal stability as a function of concentration and temperature is crucial for process design and optimization. researchgate.net While some data on hydration free energy and other parameters have been calculated using computational methods, experimental validation is essential. orientjchem.org
Material Science Applications: The exploration of this compound in materials science is still in its early stages. researchgate.net The design and synthesis of new prolinate-based materials with tailored properties for specific applications require a deeper understanding of the structure-property relationships. For example, controlling the self-assembly of prolinate derivatives to form functional gels or other nanostructures is a significant challenge. researchgate.net
Prospective Directions for Novel Synthetic Routes and Catalytic System Design
Future research in this compound is poised to explore innovative synthetic methodologies and the design of more efficient catalytic systems.
Novel Synthetic Routes: While the synthesis of this compound itself is straightforward from proline, the development of novel, functionalized prolinate derivatives presents an exciting frontier. wikipedia.org This could involve the synthesis of spirocyclic prolines or other structurally complex analogs to be used as building blocks in drug discovery and materials science. chemrxiv.org The development of efficient, scalable, and sustainable synthetic routes to these derivatives is a key objective.
Advanced Catalytic Systems: A major thrust for future research will be the design of advanced catalytic systems incorporating this compound. This includes:
Hybrid Catalysts: Combining this compound with other catalytic species, such as metal nanoparticles or other organocatalysts, could lead to synergistic effects and enhanced catalytic performance. The use of nanocellulose in conjunction with proline has already shown promise in improving the efficiency of Michael additions. mdpi.com
Stimuli-Responsive Catalysts: Designing "pro-catalysts" based on modified prolinate structures that can be activated by external signals like light or specific chemical reagents offers a pathway to temporal control over chemical reactions. rsc.orgresearchgate.net This approach mimics biological signal transduction and could have significant implications for controlled synthesis and smart materials.
Application in Asymmetric Synthesis: A persistent goal is to improve the enantioselectivity of prolinate-based catalytic systems. This could be achieved through the design of chiral ligands derived from prolinate for metal-catalyzed reactions or by developing novel prolinate derivatives for organocatalysis that offer better stereocontrol. jst.go.jp
Potential for Interdisciplinary Research and Emerging Technological Impact of this compound
The future of this compound research will likely be characterized by increasing interdisciplinary collaboration and the emergence of new technological applications.
Interdisciplinary Research: The multifaceted nature of this compound provides fertile ground for collaborations between organic chemists, materials scientists, chemical engineers, and computational chemists. hokudai.ac.jpucsb.edu For example, the development of this compound-based CO2 capture technologies will require expertise in chemical synthesis, process engineering, and materials characterization. researchgate.net Similarly, designing novel biomaterials or drug delivery systems based on prolinate derivatives will necessitate a close partnership between chemists and biomedical researchers. researchgate.netresearchgate.net Computational studies will continue to play a crucial role in predicting the properties of new prolinate-based materials and elucidating reaction mechanisms. orientjchem.org
Emerging Technological Impact: The unique properties of this compound and its derivatives suggest potential for significant technological impact in several areas:
Green Chemistry: Its use as a catalyst in aqueous media and as a component in CO2 capture technologies aligns with the principles of green chemistry, offering more sustainable alternatives to conventional chemical processes. uniroma1.itresearchgate.net
Advanced Materials: this compound derivatives are being explored for the creation of advanced materials such as ionic liquids for battery electrolytes and functional gels for various applications. researchgate.netvulcanchem.com The development of sodium-ion batteries, in general, is a rapidly growing field, and prolinate-based electrolytes could play a role in this emerging technology. evlithium.comflashbattery.techopenreview.net
Biomedical Applications: Given the biological importance of proline, its sodium salt and derivatives have potential in biomedical engineering, such as in tissue repair and for creating biocompatible materials. Modified prolinates are also being investigated for their therapeutic potential. researchgate.net
Cosmetics: Derivatives like sodium caproyl prolinate are already used in cosmetic formulations as conditioning agents and surfactants, indicating a direct consumer application. cosmileeurope.eu
Q & A
Q. What experimental methods are recommended for synthesizing sodium prolinate and verifying its structural integrity?
this compound synthesis typically involves reacting L-proline with sodium hydroxide in a stoichiometric ratio under controlled conditions (e.g., in ethanol or aqueous media). Structural verification requires:
- 1H/13C NMR spectroscopy to confirm proton and carbon environments, particularly the carboxylate group (δ ~175 ppm for C=O in 13C NMR) and proline backbone signals .
- Infrared spectroscopy (IR) to identify functional groups (e.g., carboxylate stretching at ~1774 cm⁻¹) .
- Mass spectrometry (MS) to validate molecular weight (e.g., ESI-MS confirming [M+Na]⁺ peaks) .
- Elemental analysis to ensure purity and correct stoichiometry.
Q. How do physicochemical properties of this compound solutions vary with concentration and temperature?
Key properties include:
- Density and viscosity : Increase with higher mass fractions (0.05–0.40) and decrease with rising temperatures (298.15–343.15 K). These are measured using oscillating U-tube densitometers and rotational viscometers, respectively .
- Refractive index : Correlates linearly with concentration and inversely with temperature. Data is fitted using least-squares regression for predictive modeling .
- Thermal expansion coefficient : Derived from density data, showing slight increases with temperature and concentration .
Table 1: Physicochemical Properties of Aqueous this compound (SP)
| Mass Fraction | Density (g/cm³) at 298 K | Viscosity (mPa·s) at 298 K | Refractive Index at 298 K |
|---|---|---|---|
| 0.05 | 1.012 | 0.89 | 1.345 |
| 0.40 | 1.198 | 2.67 | 1.390 |
| Source: Adapted from Shaikh et al. (2014) |
Q. What standard protocols are used to evaluate this compound's antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Conducted via broth microdilution per CLSI guidelines. Bacterial strains (e.g., Aeromonas hydrophila, Mycobacterium tuberculosis) are exposed to this compound derivatives at concentrations ranging from 1.9–250 µg/cm³. Growth inhibition is monitored spectrophotometrically .
- Control comparisons : Reference drugs (e.g., ampicillin, isoniazid) are tested in parallel to benchmark activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound derivatives?
Discrepancies in cell viability outcomes (e.g., increased vs. decreased cell indices at varying concentrations) require:
- Dose-response curve validation : Use real-time cell analysis (e.g., xCELLigence RTCA) to track dynamic effects over 100 hours, ensuring consistent replication .
- Apoptosis/necrosis assays : Differentiate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation tests .
- Solvent controls : Account for vehicle effects (e.g., DMSO at 0.01%) to isolate compound-specific activity .
Q. What experimental designs optimize this compound's CO₂ absorption capacity?
- Phase-change solvent systems : Combine this compound with ethanol or glycols to enhance absorption kinetics and reduce regeneration energy. Monitor CO₂ loading capacity via gravimetric or titrimetric methods .
- Temperature modulation : Test absorption/desorption cycles at 313–373 K to identify thermoreversible behavior .
- Computational modeling : Use density functional theory (DFT) to predict carbamate formation energetics and guide solvent modifications .
Q. How do structural modifications (e.g., N-acidocarbothiol prolinate derivatives) enhance bioactivity?
- Structure-activity relationship (SAR) studies : Introduce functional groups (e.g., indole rings, thioamide moieties) and compare MIC values. For example, adding -C(O)NHC(S)- groups reduced MICs for M. tuberculosis to 3.90 µg/cm³, surpassing isoniazid .
- Crystallography and molecular docking : Resolve ligand-target interactions (e.g., with mycobacterial enzymes) using X-ray crystallography and AutoDock simulations .
Methodological Guidelines
- Data correlation : For physicochemical studies, apply polynomial or exponential models to correlate experimental density/viscosity with temperature .
- Statistical rigor : Use ANOVA for MIC assays and cytotoxicity experiments to confirm significance (p < 0.05) .
- Reproducibility : Document synthesis protocols (e.g., solvent ratios, crystallization conditions) in detail, adhering to Beilstein Journal of Organic Chemistry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
